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Cat. No.: B010812 Get Quote

An In-Depth Technical Guide to the Predicted Crystal Structure and Intermolecular Interactions

of 1-(Benzyloxy)-4-iodobenzene

Abstract
1-(Benzyloxy)-4-iodobenzene is a versatile halogenated aromatic ether widely utilized as a

precursor in organic synthesis, particularly in the development of pharmaceuticals and

advanced materials. Its utility is intrinsically linked to the reactivity of the carbon-iodine bond

and the molecule's overall supramolecular behavior. While a definitive, publicly archived single-

crystal X-ray structure for 1-(Benzyloxy)-4-iodobenzene is not available in the primary

crystallographic databases as of this writing, this guide leverages established principles of

crystal engineering, quantum chemistry, and extensive data from structurally analogous

compounds to construct a predictive model of its solid-state architecture. We will provide a

detailed examination of the anticipated molecular conformation, the dominant intermolecular

forces—especially the critical role of halogen bonding—and the hierarchical packing motifs that

likely govern its crystalline form. This guide is intended for researchers in crystallography,

materials science, and drug development, offering a robust framework for understanding and

predicting the solid-state properties of this and related compounds.

Introduction: The Significance of 1-(Benzyloxy)-4-
iodobenzene
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1-(Benzyloxy)-4-iodobenzene, with the molecular formula C₁₃H₁₁IO, serves as a key building

block in synthetic chemistry.[1][2] The presence of the iodo-substituent makes it an excellent

substrate for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling

the facile introduction of the benzyloxyphenyl moiety into more complex molecular frameworks.

Beyond its covalent reactivity, the molecule possesses distinct features that are pivotal for

supramolecular assembly and crystal engineering:

A Strong Halogen Bond Donor: The iodine atom, due to the electron-withdrawing nature of

the phenyl ring, features a region of positive electrostatic potential known as a σ-hole,

making it a highly directional and effective halogen bond (XB) donor.[3][4]

Hydrogen Bond Acceptors: The ether oxygen atom acts as a primary Lewis base, capable of

accepting hydrogen bonds and, importantly, halogen bonds.

Aromatic Systems: Two phenyl rings provide platforms for π-π stacking and C-H···π

interactions, which contribute significantly to the overall lattice energy and packing efficiency.

[5][6]

Understanding how these features translate into a specific three-dimensional crystal lattice is

paramount for controlling solid-state properties such as solubility, stability, morphology, and

bioavailability in pharmaceutical contexts.

Predicted Crystallographic and Structural
Properties
Based on analysis of closely related structures, such as 4-iodoanisole, 1-bromo-4-

iodobenzene, and other benzyloxy derivatives, we can predict the key structural parameters for

1-(Benzyloxy)-4-iodobenzene.[7][8][9] The molecule is expected to crystallize in a common

centrosymmetric space group, such as P2₁/c or P-1, which efficiently accommodates molecules

lacking inherent high symmetry.

Table 1: Predicted Crystallographic Data for 1-
(Benzyloxy)-4-iodobenzene
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Parameter
Predicted Value /
Characteristic

Rationale & Commentary

Chemical Formula C₁₃H₁₁IO

Formula Weight 310.13 g/mol [1]

Crystal System Monoclinic or Triclinic
Common for molecules of this

type to achieve dense packing.

Space Group P2₁/c or P-1
Centrosymmetric space groups

are highly probable.

Z (Molecules/Unit Cell) 2 or 4
Consistent with typical packing

for the predicted space groups.

Molecular Conformation Non-planar

Steric hindrance and electronic

effects will likely induce a

significant dihedral angle

between the two phenyl rings.

The C-O-C-C torsion angle of

the ether linkage is expected

to be in a low-energy, anti-

periplanar conformation.[10]

[11]

The Supramolecular Synthon: Decoding
Intermolecular Interactions
The crystal packing of 1-(Benzyloxy)-4-iodobenzene will be a delicate balance of several non-

covalent interactions. The hierarchy and directionality of these forces dictate the final solid-

state architecture.

The Dominant Interaction: Type-II Halogen Bonding
(C−I···O)
The most significant and structure-directing interaction is predicted to be a halogen bond

between the iodine atom of one molecule and the ether oxygen of a neighbor.[12]
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Mechanism: The iodine atom's σ-hole, located along the extension of the C-I covalent bond,

is electropositive and interacts favorably with the lone pair of electrons on the nucleophilic

ether oxygen.[3] This interaction is highly directional, with the C−I···O angle approaching

linearity (≈180°).

Structural Implication: This robust and directional interaction is expected to form primary one-

dimensional (1D) chains or synthons within the crystal lattice. The I···O distance is

anticipated to be significantly shorter than the sum of their van der Waals radii (≈3.50 Å),

likely falling in the range of 2.8–3.2 Å, indicating a strong interaction.[12]

Secondary Stabilizing Forces
While halogen bonding provides the primary structural framework, the final packing is

consolidated by a network of weaker, less directional interactions.

π-π Stacking: The aromatic rings of adjacent molecules, likely arranged in an offset or

parallel-displaced manner, will engage in π-π stacking to maximize electrostatic and

dispersive attractions.[5][6] These interactions are crucial for assembling the 1D halogen-

bonded chains into a stable 3D architecture.

Weak Hydrogen Bonds (C−H···O/C−H···π): Aromatic and methylene (CH₂) hydrogen atoms

can act as weak donors to engage with ether oxygen atoms (C−H···O) or the face of the π-

systems (C−H···π) of neighboring molecules.[7][13] Though individually weak, the cumulative

effect of these interactions provides significant stabilization to the overall crystal structure.

Diagram 1: Predicted Intermolecular Interactions
This diagram illustrates the primary C-I···O halogen bond forming a chain, with secondary π-π

stacking interactions linking the chains.
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Caption: Predicted supramolecular assembly of 1-(Benzyloxy)-4-iodobenzene.
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Experimental Workflow: Single-Crystal X-ray
Diffraction
The definitive determination of the crystal structure of 1-(Benzyloxy)-4-iodobenzene requires

a single-crystal X-ray diffraction (SC-XRD) experiment. The protocol described below is a self-

validating system designed to yield high-quality, publishable crystallographic data.

Protocol 1: From Synthesis to Structure
Crystal Growth (The Critical First Step):

Objective: To grow a single crystal of suitable size (0.1-0.3 mm) and quality (free of

defects).

Methodology: Slow evaporation is the most common and effective technique. i. Dissolve

the purified compound (commercially available, ≥98% purity) in a minimal amount of a

suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a

dichloromethane/hexane mixture) to achieve near-saturation.[2] ii. Filter the solution

through a syringe filter (0.22 µm) into a clean, small vial. iii. Cover the vial with a cap

containing a few pinholes to allow for slow, controlled evaporation over several days at a

constant temperature.

Causality: Slow solvent evaporation prevents rapid precipitation, which leads to

polycrystalline powder or poorly ordered crystals. It allows molecules sufficient time to

arrange themselves into a thermodynamically stable, well-ordered lattice.

Crystal Selection and Mounting:

Objective: To select an ideal crystal and mount it for data collection.

Methodology: i. Under a polarizing microscope, identify a crystal with sharp edges, uniform

extinction, and no visible cracks or satellite growths. ii. Using a micromanipulator, carefully

pick up the selected crystal with a cryo-loop. iii. Immediately plunge the loop into liquid

nitrogen to flash-cool the crystal, preserving its integrity and minimizing thermal vibrations

during data collection. iv. Transfer the frozen crystal under a cold nitrogen stream (typically

100 K) to the goniometer head of the diffractometer.
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Data Collection:

Objective: To measure the intensities and positions of a complete set of diffraction spots.

Methodology: i. Use a modern diffractometer equipped with a high-intensity X-ray source

(e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD). ii. Perform an

initial unit cell determination from a few frames to confirm crystal quality and obtain

preliminary lattice parameters. iii. Execute a full data collection strategy, typically involving

multiple scans (e.g., ω and φ scans) to cover the entire Ewald sphere, ensuring high

completeness and redundancy of the data.

Structure Solution and Refinement:

Objective: To determine the atomic positions and refine the structural model against the

collected data.

Methodology: i. Data Reduction: Integrate the raw diffraction images to obtain a list of

reflection indices (h, k, l) and their intensities. Apply corrections for Lorentz factor,

polarization, and absorption. ii. Structure Solution: Use software packages (e.g., SHELXT,

Olex2) to solve the phase problem using direct methods or Patterson analysis. This yields

an initial electron density map and a preliminary molecular model. iii. Structure

Refinement: Refine the atomic coordinates, displacement parameters (initially isotropic,

then anisotropic for non-hydrogen atoms), and site occupancy factors against the

experimental data using full-matrix least-squares minimization. Hydrogen atoms are

typically placed in calculated positions and refined using a riding model. iv. Validation: The

quality of the final model is assessed by the R-factors (R1, wR2), goodness-of-fit (GooF),

and the residual electron density map, which should be flat and featureless. The final

structure is validated using tools like PLATON or checkCIF.

Diagram 2: Experimental Workflow for SC-XRD
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Caption: Standard workflow for crystal structure determination.
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Conclusion
While awaiting experimental confirmation, this guide presents a scientifically grounded

prediction of the crystal structure of 1-(Benzyloxy)-4-iodobenzene. The architecture is

anticipated to be dominated by strong and directional C-I···O halogen bonds, which organize

the molecules into one-dimensional chains. These primary synthons are further assembled into

a dense, three-dimensional solid through a combination of π-π stacking and weak C-H-

mediated hydrogen bonds. The provided experimental workflow outlines a rigorous and

validated protocol for obtaining a definitive crystal structure, which would provide invaluable

data for advancing the fields of crystal engineering, drug design, and materials science.
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iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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